molecular formula C16H17N3O3 B6118745 5-(2-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione

5-(2-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione

Cat. No. B6118745
M. Wt: 299.32 g/mol
InChI Key: HOOXXDYIKQASDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a pyrido[2,3-d]pyrimidine derivative and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 5-(2-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione is not fully understood. However, studies have suggested that the compound may exert its antiproliferative activity by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, the compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and physiological effects:
Studies have shown that 5-(2-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione exhibits significant biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in cell growth and proliferation. Additionally, the compound has been shown to exhibit anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 5-(2-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione in lab experiments is its potent antiproliferative activity against various cancer cell lines. Additionally, the compound exhibits anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 5-(2-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione. One of the significant areas of future research is to understand the mechanism of action of the compound fully. Additionally, studies can be conducted to investigate the potential of the compound as an anticancer agent in animal models. Furthermore, the compound's anti-inflammatory activity can be studied in more detail to explore its potential applications in the treatment of inflammatory diseases. Finally, efforts can be made to improve the compound's solubility and bioavailability to enhance its efficacy in lab experiments.
Conclusion:
In conclusion, 5-(2-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using various methods and has been studied for its potential as an anticancer agent and anti-inflammatory agent. The compound's mechanism of action is not fully understood, and future research can be conducted to explore its potential applications fully. Overall, the compound has significant potential in scientific research, and further studies can be conducted to unlock its full potential.

Synthesis Methods

The synthesis of 5-(2-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has been reported in various studies. One of the commonly used methods involves the reaction of 2-amino-4,5,6,7-tetrahydro-5,8-dimethylpyrido[2,3-d]pyrimidine-4,7-dione with 2-ethoxybenzaldehyde in the presence of a catalyst and a solvent. The reaction proceeds through a condensation reaction, followed by reduction and cyclization to yield the final product.

Scientific Research Applications

5-(2-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has potential applications in various fields of scientific research. One of the significant areas of application is in the field of medicinal chemistry, where the compound has been studied for its potential as an anticancer agent. Studies have shown that the compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancer cells.

properties

IUPAC Name

5-(2-ethoxyphenyl)-2-methyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-3-22-12-7-5-4-6-10(12)11-8-13(20)19-15-14(11)16(21)18-9(2)17-15/h4-7,11H,3,8H2,1-2H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOXXDYIKQASDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=O)NC3=C2C(=O)NC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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